molecular formula C12H10FNS B8474571 3-(Benzylthio)-5-fluoropyridine

3-(Benzylthio)-5-fluoropyridine

Cat. No.: B8474571
M. Wt: 219.28 g/mol
InChI Key: VEDHOXNIBHOUDC-UHFFFAOYSA-N
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Description

3-(Benzylthio)-5-fluoropyridine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 3-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylthio)-5-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 3-chloro-5-fluoropyridine with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylthio)-5-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the benzylsulfanyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridine derivatives or modified benzylsulfanyl groups.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylthio)-5-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Benzylthio)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through electronic effects. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)-5-fluoropyridine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    3-(Benzylsulfanyl)-4-fluoropyridine: Fluorine atom at the 4-position instead of the 5-position.

    3-(Benzylsulfanyl)-5-chloropyridine: Chlorine atom instead of fluorine.

Uniqueness

3-(Benzylthio)-5-fluoropyridine is unique due to the combination of the benzylsulfanyl group and the fluorine atom, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H10FNS

Molecular Weight

219.28 g/mol

IUPAC Name

3-benzylsulfanyl-5-fluoropyridine

InChI

InChI=1S/C12H10FNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

VEDHOXNIBHOUDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-fluoropyridine (522 mg) in toluene (5 mL) were added phenylmethanethiol (370 mg), N,N-diisopropylethylamine (831 mg), tris(dibenzylideneacetone)dipalladium(0) (108 mg) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (138 mg), and the mixture was stirred under an argon atmosphere at 80° C. for 2 hr. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered through silica gel. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane→hexane-ethyl acetate=10:1) to give the title compound as an orange oil (yield 587 mg, 90%).
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
831 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
108 mg
Type
catalyst
Reaction Step One
Quantity
138 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

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